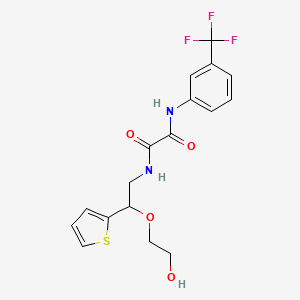

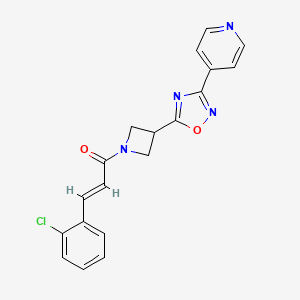

![molecular formula C5H6BrN5 B2366088 [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;bromhydrate CAS No. 2567503-62-0](/img/structure/B2366088.png)

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;bromhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is a heterocyclic compound with significant potential in various scientific fields. It is known for its unique structure, which combines a triazole and pyrimidine ring, making it a valuable candidate for research in medicinal chemistry and pharmacology .

Applications De Recherche Scientifique

Chemistry

In chemistry, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology

In biological research, this compound has shown promise as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for studying cellular pathways and mechanisms .

Medicine

In medicine, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may serve as a lead compound for developing new anticancer drugs .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its versatility and reactivity make it suitable for various applications, including the production of polymers and advanced materials .

Mécanisme D'action

Target of Action

Triazolopyridine derivatives, a group to which this compound belongs, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These targets play crucial roles in various biological processes, including signal transduction, oxygen sensing, and immune response, respectively .

Mode of Action

It’s known that triazolopyridine derivatives can bind to their targets and modulate their activity . This interaction can lead to changes in the biological processes regulated by these targets.

Biochemical Pathways

Given the known targets of triazolopyridine derivatives, it can be inferred that this compound may influence pathways related to signal transduction, oxygen sensing, and immune response .

Result of Action

Based on the known effects of triazolopyridine derivatives, it can be inferred that this compound may have potential antifungal , insecticidal , antibacterial , anticonvulsant , antioxidant , and herbicidal effects.

Analyse Biochimique

Biochemical Properties

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclic adenosine monophosphate phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate . This interaction can lead to the modulation of various cellular processes, including signal transduction and gene expression. Additionally, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide has been shown to inhibit myeloperoxidase, an enzyme involved in inflammatory responses . The compound’s ability to interact with these enzymes highlights its potential as a therapeutic agent.

Cellular Effects

The effects of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate . By modulating these pathways, the compound can affect gene expression and cellular metabolism. In cancer cells, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide has demonstrated antiproliferative activity, leading to cell cycle arrest and apoptosis . This makes it a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide exerts its effects through various mechanisms. One key mechanism is the inhibition of cyclic adenosine monophosphate phosphodiesterase, which leads to increased levels of cyclic adenosine monophosphate within cells . This elevation in cyclic adenosine monophosphate can activate protein kinase A, resulting in the phosphorylation of target proteins and subsequent changes in gene expression. Additionally, the compound’s interaction with myeloperoxidase inhibits the enzyme’s activity, reducing the production of reactive oxygen species and mitigating inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These findings underscore the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide in animal models vary with dosage. At lower doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is crucial for understanding its therapeutic potential and toxicity profile.

Subcellular Localization

Within cells, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is localized to specific subcellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . The compound’s subcellular localization is influenced by various factors, including its chemical structure and post-translational modifications. Understanding the subcellular distribution of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or under solvent-free conditions to enhance yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of dicationic molten salts as catalysts has been reported to be effective in achieving high yields and purity. These catalysts are environmentally friendly and can be reused, making the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparaison Avec Des Composés Similaires

Similar Compounds

[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its dual c-Met/VEGFR-2 inhibitory activities.

[1,2,4]Triazolo[1,5-a]pyrimidine: Studied for its potential as a cardiovascular vasodilator.

Uniqueness

What sets [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide apart is its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for diverse applications in research and industry .

Propriétés

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.BrH/c6-4-8-9-5-7-2-1-3-10(4)5;/h1-3H,(H2,6,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBLDVSFJFNQHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2N=C1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

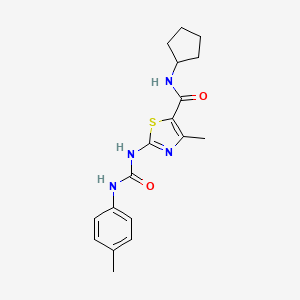

![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)

![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)

![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)

![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)